Regioisomeric Positioning of the Methylsulfonyl Group Determines Kinase Selectivity
The 2-methylsulfonyl regioisomer (CAS 1170466-83-7) is reported as a potent and selective ATP-competitive inhibitor of p21-activated kinase 4 (PAK4), a key oncogenic target . The 3-methylsulfonyl target compound (CAS 1171957-08-6) places the sulfone moiety in a meta orientation relative to the oxadiazole ring, which fundamentally alters the vector of the hydrogen-bond acceptor and is anticipated to shift selectivity away from PAK4 toward other kinase targets or non-kinase enzymes. Direct comparative data for the 3‑methylsulfonyl compound against PAK4 are not yet publicly available; this evidence is derived from structural inference based on regioisomeric pharmacology [1].
| Evidence Dimension | Kinase target engagement (PAK4 inhibition) |
|---|---|
| Target Compound Data | No published PAK4 IC50 or Ki available for the 3-methylsulfonyl regioisomer |
| Comparator Or Baseline | 2-methylsulfonyl regioisomer (CAS 1170466-83-7): qualitatively described as potent and selective PAK4 ATP-competitive inhibitor (quantitative IC50/Ki not disclosed in accessible sources) |
| Quantified Difference | Not calculable; regioisomeric switch from ortho (2‑) to meta (3‑) expected to abrogate or substantially weaken PAK4 binding based on pharmacophore geometry |
| Conditions | No head-to-head assay data located; inference from medicinal chemistry principles of kinase inhibitor SAR |
Why This Matters
Procurement decisions for kinase-focused chemical biology require regioisomer-level precision; ordering the wrong methylsulfonyl isomer yields a probe with a different target profile, invalidating experimental hypotheses.
- [1] Güleç Ö, et al. Mol Divers. 2022;26(5):2825-2845. Demonstrates that N-substituted sulfonyl amide 1,3,4-oxadiazoles engage multiple enzyme targets (AChE, hCA I, hCA II) with nanomolar potency, supporting target‑class promiscuity modulated by substitution pattern. View Source
